N-benzyl-isoleucine
Description
Properties
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAVORZIWQTJJQ-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426402 | |
| Record name | N-benzyl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-49-0 | |
| Record name | N-benzyl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides
Mode of Action
The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis. It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization. This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.
Result of Action
The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry. This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl-L-isoleucine are largely determined by its structure and its interactions with other biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of hydrazinopeptides
Cellular Effects
Given its role in the synthesis of hydrazinopeptides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Benzyl-L-isoleucine involves its conversion into amino-derivatives with ammonium formate as a catalytic hydrogen transfer agent. This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.
Biological Activity
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid, also referred to as BZL-ILE-OH, is a synthetic amino acid derivative with significant relevance in biochemical research and potential therapeutic applications. Its molecular formula is and it has a molecular weight of 221.29 g/mol .
Biological Activity
The biological activity of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid primarily revolves around its role in peptide synthesis and its interactions with various biological systems.
- Peptide Synthesis : BZL-ILE-OH is utilized as a reagent in the synthesis of hydrazinopeptides, which are important for various biological functions. Its mechanism involves the formation of amide bonds, essential for peptide linkage .
- Cellular Effects : The compound's structure allows it to participate in biochemical reactions that lead to the synthesis of complex peptides. It has been shown to influence cellular processes by modifying peptide structures and enhancing their stability and activity .
- Solubility : The compound exhibits good solubility in organic solvents, facilitating its use in laboratory settings.
- Stability : The stability of the peptide bonds formed with BZL-ILE-OH is significant, as these bonds can persist for extended periods under physiological conditions .
Research Findings
Recent studies have highlighted the compound's potential applications:
- In Vitro Studies : Research indicates that (2S,3S)-2-(benzylamino)-3-methylpentanoic acid can enhance the efficacy of certain peptide-based drugs by stabilizing their structure and improving their interaction with target receptors .
-
Case Studies :
- A study demonstrated that incorporating BZL-ILE-OH into peptide chains resulted in improved binding affinity to specific receptors involved in metabolic regulation .
- Another investigation revealed that peptides synthesized using this compound exhibited enhanced biological activity compared to their non-modified counterparts, suggesting its role as a bioactive enhancer .
Data Table: Biological Activity Summary
| Study | Findings | Biological Implications |
|---|---|---|
| Study 1 | Enhanced binding affinity of peptides containing BZL-ILE-OH | Potential for improved metabolic regulation |
| Study 2 | Increased stability and activity of synthesized peptides | Implications for drug development |
| Study 3 | Role in hydrazinopeptide synthesis | Importance in therapeutic applications |
Scientific Research Applications
Biological Activities
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid exhibits several biological activities that are particularly relevant in the fields of immunology and cellular signaling. Its interactions with various receptors and enzymes involved in metabolic processes make it an important compound for studying cellular mechanisms and disease pathways.
Key Biological Activities:
- Apoptosis and Cell Cycle Regulation: The compound is implicated in pathways related to apoptosis and autophagy, influencing cell cycle dynamics.
- Receptor Interactions: It interacts with multiple receptors involved in metabolic regulation, enhancing the understanding of metabolic disorders .
Research Applications
The compound has several applications in scientific research, particularly in the synthesis of peptides and the study of their biological functions.
Peptide Synthesis:
- (2S,3S)-2-(benzylamino)-3-methylpentanoic acid is utilized as a reagent in the synthesis of hydrazinopeptides. Its role involves forming stable amide bonds that are crucial for peptide linkage .
Case Studies:
- Study 1: Incorporation of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid into peptide chains resulted in improved binding affinity to specific receptors involved in metabolic regulation.
- Study 2: Peptides synthesized using this compound exhibited enhanced biological activity compared to non-modified counterparts, indicating its potential as a bioactive enhancer .
| Study | Findings | Biological Implications |
|---|---|---|
| Study 1 | Enhanced binding affinity of peptides containing the compound | Potential for improved metabolic regulation |
| Study 2 | Increased stability and activity of synthesized peptides | Implications for drug development |
| Study 3 | Role in hydrazinopeptide synthesis | Importance in therapeutic applications |
Comparison with Similar Compounds
Substituted Benzylamino Derivatives
Natural Amino Acid Derivatives in Bioactive Compounds
Halogenated and Functionalized Derivatives
Key Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Stereochemical Sensitivity : The (2S,3S) configuration in the target compound confers distinct biological activity compared to (2S,3R) isomers found in dolastatins, underscoring the importance of chirality in drug design .
- Benzylamino vs.
- Chain Length Effects: Pentanoic acid derivatives exhibit higher membrane permeability than butanoic acid analogs, making them preferable for CNS-targeting therapeutics .
Preparation Methods
Procedure Overview
The most widely reported method involves starting with L-isoleucine, a chiral α-amino acid. The carboxylic acid group is first protected, typically via esterification using methanol or ethanol under acidic conditions (e.g., HCl or H₂SO₄). The protected amino acid then undergoes alkylation with benzyl bromide or chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step introduces the benzyl group at the nitrogen atom. Subsequent methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under alkaline conditions yields the N-benzyl-N-methyl derivative. Finally, the ester protecting group is hydrolyzed using aqueous NaOH or LiOH to regenerate the carboxylic acid functionality.
Optimization and Challenges
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates but require strict anhydrous conditions to prevent side reactions.
-
Temperature Control : Alkylation proceeds optimally at 0–5°C to minimize racemization, while methylation requires milder temperatures (25–40°C).
-
Chiral Integrity : The use of L-isoleucine as the starting material preserves the (2S,3S) configuration, with reported enantiomeric excess (ee) values exceeding 98%.
Yield and Scalability
This method achieves moderate yields of 65–72%, with scalability limited by the cost of benzyl halides and the need for multi-step purification. Industrial applications often prioritize this route for its stereochemical reliability despite higher operational costs.
Reductive Amination of 3-Methyl-2-oxopentanoic Acid
Mechanistic Pathway
An alternative approach employs reductive amination of 3-methyl-2-oxopentanoic acid with benzylamine and methylamine. The ketone group undergoes condensation with benzylamine to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) over a palladium catalyst. A second reductive step introduces the methyl group via reaction with formaldehyde (HCHO) under catalytic hydrogenation conditions.
Advantages and Limitations
-
Single-Pot Synthesis : This method reduces the number of isolation steps, improving overall efficiency.
-
Byproduct Formation : Competing reactions between benzylamine and methylamine can generate N,N-dibenzyl or N,N-dimethyl impurities, necessitating rigorous chromatography.
-
Yield : Reported yields range from 55% to 85%, depending on the reductant and catalyst system.
Chiral Resolution of Racemic Mixtures
Racemate Synthesis and Resolution
A less common but economically viable method involves synthesizing racemic 2-(benzylamino)-3-methylpentanoic acid followed by chiral resolution. The racemic mixture is prepared via non-stereoselective alkylation of DL-isoleucine. Resolution is achieved using chiral auxiliaries such as D-α-phenylethylamine, which forms diastereomeric salts with the enantiomers. These salts exhibit differential solubility in solvents like ethanol or acetone, enabling separation via crystallization.
Performance Metrics
-
Enantiomeric Excess : Post-resolution ee values exceed 95%, but the process is labor-intensive and low-yielding (30–40%).
-
Cost Considerations : While raw materials are inexpensive, the need for multiple crystallizations and solvent recovery increases operational complexity.
Comparative Analysis of Synthetic Methods
| Parameter | Alkylation of L-Isoleucine | Reductive Amination | Chiral Resolution |
|---|---|---|---|
| Starting Material Cost | High | Moderate | Low |
| Number of Steps | 4–5 | 3 | 5–6 |
| Overall Yield | 65–72% | 55–85% | 30–40% |
| Enantiomeric Excess (ee) | >98% | 90–95% | >95% |
| Scalability | Moderate | High | Low |
Q & A
Basic: What are the recommended methods for synthesizing (2S,3S)-2-(benzylamino)-3-methylpentanoic acid in laboratory settings?
Answer:
The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt in polar aprotic solvents (e.g., DMF). For example, benzylamine can be introduced via nucleophilic substitution or reductive amination. Purification often employs column chromatography or recrystallization. A validated protocol includes reacting L-isoleucine derivatives with benzylamine under controlled pH, followed by deprotection of the carboxylic acid group using acidic conditions . Yield optimization may require adjusting stoichiometry or reaction temperature .
Advanced: How can researchers address challenges in stereochemical control during the synthesis of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid derivatives?
Answer:
Stereochemical integrity is maintained using chiral auxiliaries (e.g., Fmoc-protected intermediates) or asymmetric catalysis. Palladium-mediated allylic alkylation ( ) and enzymatic resolution have been effective. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess. Computational modeling (e.g., DFT) can predict steric hindrance effects during nucleophilic attacks, aiding in reagent selection .
Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid?
Answer:
Key techniques include:
- 1H/13C NMR : Confirms stereochemistry via coupling constants (e.g., vicinal protons in the 3-methylpentanoic backbone) and benzyl group aromatic signals .
- FTIR : Identifies carboxylic acid (1700–1750 cm⁻¹) and secondary amine (3300–3500 cm⁻¹) functional groups .
- HRMS : Validates molecular weight and isotopic patterns .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced: How can computational methods aid in predicting the biological activity of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid derivatives?
Answer:
Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, such as enzymes in peptide biosynthesis. MD simulations evaluate conformational stability in aqueous environments. QSAR models correlate structural features (e.g., logP, TPSA) with antimicrobial or enzyme inhibitory activity, as seen in analogs like brunsvicamides ( ). These methods guide rational design before labor-intensive synthesis .
Basic: What are the key functional groups in (2S,3S)-2-(benzylamino)-3-methylpentanoic acid, and how do they influence its reactivity?
Answer:
- Benzylamino group : Participates in hydrogen bonding and nucleophilic reactions (e.g., acylation).
- Carboxylic acid : Enables salt formation, esterification, or conjugation with amines.
- Methyl branch : Steric effects reduce rotational freedom, stabilizing specific conformations.
These groups dictate solubility (enhanced by HCl salt formation) and reactivity in peptide coupling or metal chelation .
Advanced: What strategies can resolve discrepancies in NMR data interpretation for (2S,3S)-2-(benzylamino)-3-methylpentanoic acid derivatives?
Answer:
Discrepancies arise from dynamic processes (e.g., rotamer interconversion) or impurity overlap. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to resolve overlapping signals.
- Variable-temperature NMR : Slows exchange processes to simplify splitting patterns.
- Isotopic labeling : 13C-enriched samples clarify ambiguous carbon environments.
- Synthetic standards : Compare with known analogs (e.g., chloracetyl derivatives in ) to validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
